molecular formula C10H21N3O B13326169 N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide

N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide

Cat. No.: B13326169
M. Wt: 199.29 g/mol
InChI Key: HWGUBKYTCRBGBP-UHFFFAOYSA-N
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Description

N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is a compound that features a tetrahydropyrimidine ring attached to a butyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide typically involves the reaction of tetrahydropyrimidine derivatives with butylamine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is unique due to its specific structure, which combines the tetrahydropyrimidine ring with a butyl chain and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N-[4-(1,3-diazinan-1-yl)butyl]acetamide

InChI

InChI=1S/C10H21N3O/c1-10(14)12-6-2-3-7-13-8-4-5-11-9-13/h11H,2-9H2,1H3,(H,12,14)

InChI Key

HWGUBKYTCRBGBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1CCCNC1

Origin of Product

United States

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